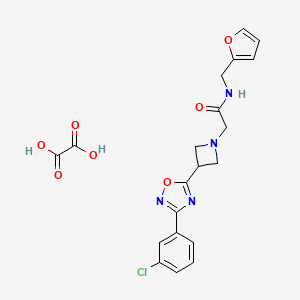

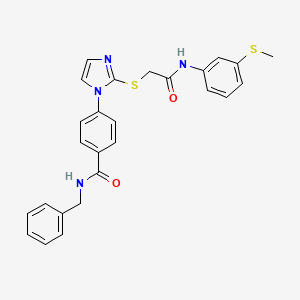

1-Cyclohexyl-3-(2-oxoindolin-5-yl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

While specific synthesis methods for 1-Cyclohexyl-3-(2-oxoindolin-5-yl)urea are not available in the search results, it’s worth noting that a lot of work has been done on thiazole ring, a related scaffold, to find new compounds that act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .Molecular Structure Analysis

The molecular formula of this compound is C12H22N2O2 . Its average mass is 226.315 Da and its monoisotopic mass is 226.168121 Da .Applications De Recherche Scientifique

Synthesis and Chemical Properties

A simple and efficient method for the synthesis of derivatives similar to 1-Cyclohexyl-3-(2-oxoindolin-5-yl)urea has been developed, combining 2-indolinone, aromatic aldehyde, and urea or thiourea. This methodology affords the compounds in good yields without chromatography, emphasizing its utility in creating structurally complex ureas and thioureas with potential for further application in medicinal chemistry (Yan, Lei, & Hu, 2014).

Biological Activities

Antioxidant Properties : Novel asymmetric bis-isatin derivatives containing the urea/thiourea moiety have shown promising antioxidant activities. These compounds were synthesized and characterized for their potential antioxidant effects, with some derivatives demonstrating moderate activity. This suggests the structural framework of this compound could be beneficial in designing antioxidant agents (Yakan et al., 2021).

Antitumor Activity : The functionalization of MWNT-COOH with derivatives of this compound has been explored for antitumor activity against gastric cancer. This study highlights the potential of such compounds in cancer research, demonstrating a novel approach for the modification of nanotubes to enhance their biologic properties for chemotherapy (Keshel et al., 2013).

Chemical Modification and Utility

The compound has been used as a core structure for chemical modification, leading to the development of corrosion inhibitors for mild steel, indicating its versatile utility beyond the pharmaceutical scope. This underscores the compound's potential as a multifunctional chemical intermediate (Mistry et al., 2011).

Mécanisme D'action

Target of Action

It is known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, making indole derivatives valuable in the development of new therapeutic agents .

Mode of Action

Indole derivatives are known to interact with their targets in a way that modulates various biological activities . The exact nature of these interactions and the resulting changes would depend on the specific targets involved.

Biochemical Pathways

Indole derivatives are known to influence a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The downstream effects of these activities would depend on the specific pathways and targets involved.

Result of Action

Indole derivatives are known to have a broad spectrum of biological activities . The specific effects would depend on the compound’s interaction with its targets and the biochemical pathways it influences.

Analyse Biochimique

Biochemical Properties

1-Cyclohexyl-3-(2-oxoindolin-5-yl)urea plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to interact with caspases, a family of protease enzymes involved in the execution phase of cell apoptosis . The nature of these interactions often involves the inhibition or activation of these enzymes, thereby influencing the biochemical pathways they regulate.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to induce apoptosis in cancer cells by activating procaspase-3, leading to programmed cell death . This compound also affects gene expression by modulating the activity of transcription factors involved in cell survival and proliferation.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It exerts its effects by binding to specific enzymes and proteins, leading to their inhibition or activation. For instance, it binds to caspase-3, activating it and triggering the apoptotic pathway . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under controlled conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained apoptotic effects on cancer cells.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it effectively induces apoptosis in cancer cells without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, including damage to healthy tissues and organs. Threshold effects have been observed, where a minimum effective dose is required to achieve the desired therapeutic outcome.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate these pathways, influencing metabolic flux and metabolite levels. For example, it has been found to affect the activity of enzymes involved in the apoptotic pathway, thereby modulating the levels of metabolites associated with cell death .

Propriétés

IUPAC Name |

1-cyclohexyl-3-(2-oxo-1,3-dihydroindol-5-yl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O2/c19-14-9-10-8-12(6-7-13(10)18-14)17-15(20)16-11-4-2-1-3-5-11/h6-8,11H,1-5,9H2,(H,18,19)(H2,16,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZXNCKITKWIJPB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)NC2=CC3=C(C=C2)NC(=O)C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4E)-4-Hydrazinylidene-6-phenyl-N-[3-(trifluoromethyl)phenyl]-1,5,6,7-tetrahydroindazol-3-amine](/img/no-structure.png)

![((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)(thiazol-4-yl)methanone](/img/structure/B2802708.png)

![6-(4-Methoxyphenyl)-4,7,8-trimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2802711.png)

![(E)-3-((2-([1,2,4]triazolo[3,4-a]phthalazin-6-yl)hydrazono)methyl)phenol](/img/structure/B2802712.png)

![(E)-4-(Dimethylamino)-N-[1-(2-methylpyrimidin-4-yl)ethyl]but-2-enamide](/img/structure/B2802719.png)